1-Ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl group at the 1-position and a carboxylic acid group at the 4-position of the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1-ethyl-1h-pyrazole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . As a pyrazole derivative, this compound likely shares similar interaction mechanisms.
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biological activities . Therefore, it is plausible that this compound could influence multiple biochemical pathways.
Result of Action
Given that pyrazole derivatives can exhibit a range of biological activities , it is likely that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ethyl hydrazinecarboxylate with diketones or β-diketones under acidic conditions. Another method includes the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents such as lithium aluminum hydride.
Substitution reactions typically require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation can yield ethyl esters and amides.
Reduction can produce reduced pyrazole derivatives.
Substitution reactions can result in various substituted pyrazoles.
Scientific Research Applications
1-Ethyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including anti-inflammatory and antipyretic agents.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: It is employed in the development of agrochemicals, such as herbicides and insecticides.
Material Science: The compound is explored for its potential use in advanced materials and nanotechnology.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-carboxylic acid is compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains two methyl groups at positions 1 and 3.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains two methyl groups at positions 1 and 5.
These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-ethylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXOXFNLGLMZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356766 | |
Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400858-54-0 | |
Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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